(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
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Overview
Description
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is a compound of significant interest in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid exerts its effects depends on its specific applicationThe compound can interact with various molecular targets, including enzymes and receptors, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid
- (3S,4S)-3-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylic acid
- (1S,3R,4R)-ethyl 3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Uniqueness
What sets (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups. The presence of the Boc group provides stability and protection during synthetic processes, while the methyl group on the piperidine ring can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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